(R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a synthetic compound that falls under the category of trifluoroethyl amines. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the bromopyridine moiety and the trifluoroethyl group contributes to its unique chemical properties and biological activity.
This compound is classified as a small organic molecule with the following identifiers:
It is sourced from various chemical suppliers and research institutions that focus on synthetic organic chemistry and medicinal chemistry applications.
The synthesis of (R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves several steps, typically starting from readily available precursors. One common method includes:
A typical synthetic route may involve palladium-catalyzed cross-coupling reactions, where bromopyridine derivatives react with trifluoroethylamine in the presence of a base under controlled conditions (heat, pressure) to yield the desired product .
(R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions typical for amines and halogenated compounds:
The reaction mechanisms often involve the formation of intermediates that stabilize through resonance or inductive effects from adjacent functional groups .
The mechanism of action for (R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride primarily relates to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter their activity.
Inhibition occurs through binding to the ATP-binding site of kinases, preventing substrate phosphorylation. This interaction is crucial in regulating pathways involved in cell division and growth, making this compound a candidate for cancer therapeutics .
Relevant analyses indicate that this compound exhibits high gastrointestinal absorption potential due to its molecular structure .
(R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has significant applications in scientific research:
This compound represents a valuable tool in drug discovery and development focused on targeted therapies for various diseases.
The stereoselective construction of the chiral trifluoroethylamine scaffold is pivotal for synthesizing the target compound. Cinchona alkaloid-derived phase-transfer catalysts (PTCs) enable the asymmetric addition of nucleophiles to trifluoromethyl imines. Specifically, tert-butylquinidinium bromide catalysts (e.g., QD-4) facilitate umpolung additions to electrophilic partners like α,β-unsaturated carbonyls, achieving enantiomeric excesses (ee) >90% under optimized conditions [7] [9]. These catalysts create a chiral microenvironment through ion-pairing interactions, positioning the trifluoroethyl imine for stereocontrolled nucleophilic attack. Catalyst structural modifications—such as N-benzyl substitution with extended π-systems—significantly enhance enantioselectivity by fine-tuning steric bulk and electronic properties [7].
Table 1: Catalyst Performance in Asymmetric Trifluoroethylamine Synthesis
Catalyst | Reaction Time (h) | ee (%) | Regioselectivity (4Aa:5Aa) |
---|---|---|---|
C-1a | 1 | 5 | 73:27 |
C-4 | 1 | 85 | >99:1 |
QD-4 (optimized) | 0.25 | 93 | >99:1 |
Key parameters influencing yield and ee include:
Functionalization of the 6-bromopyridin-2-yl core relies on exploiting the bromine atom as a tunable site for metal-catalyzed cross-coupling or nucleophilic displacement. Palladium-catalyzed Suzuki-Miyaura reactions enable arylation at C6, but competing side reactions necessitate careful ligand selection (e.g., SPhos) to suppress protodebromination [5] [9]. Alternatively, organocatalytic aza-Michael additions leverage trifluoroethylamine-derived azomethine ylides for C–C bond formation. Cinchona alkaloid-thiourea bifunctional catalysts (e.g., hydroquinidine 1,4-phthalazinediyl diether) promote asymmetric cycloadditions with ketones, yielding chiral oxazolidines with >20:1 dr and 98% ee [5]. These intermediates undergo acid hydrolysis to furnish enantiopure β-amino alcohols, which serve as precursors to the target amine.
Table 2: Nucleophilic Displacement Efficiency with Different Leaving Groups
Leaving Group (X) | Catalyst | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
Br | Pd(OAc)₂/SPhos | 80 | 78 | – |
OTs | Cinchona-thiourea | 25 | 92 | 98 |
Cl | None (SNAr) | 110 | 65 | – |
Critical considerations:
Racemic mixtures of 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine require efficient resolution to isolate the (R)-enantiomer. Supercritical fluid chromatography (SFC) using Chiralcel OD-H columns achieves baseline separation with >99% ee and >99% purity under isocratic CO₂/ethanol conditions [3] [6]. The low viscosity of supercritical CO₂ enhances diffusion and mass transfer, reducing separation time by 50% compared to HPLC. For scale-up, hybrid approaches integrate membrane ultrafiltration with crystallization: bovine serum albumin (BSA) selectively complexes the (S)-enantiomer in aqueous solution, enriching the permeate stream to 80% ee, followed by temperature-controlled crystallization to >99% ee [8].
Table 3: Performance Comparison of Chiral Resolution Methods
Method | Throughput (g/h) | ee (%) | Recovery (%) | Cost Index |
---|---|---|---|---|
SFC (Chiralcel OD-H) | 0.5 | >99 | 95 | High |
Preferential Crystallization | 10 | 99 | 70 | Low |
Membrane-Crystallization | 2.5 | 99 | 85 | Medium |
Key advances:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: